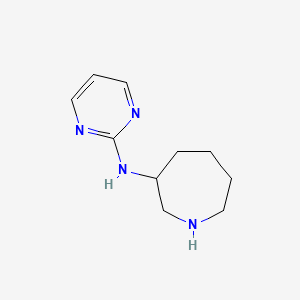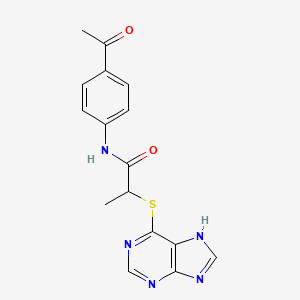
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide, also known as APTP, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves the inhibition of PNP activity. PNP is an enzyme that catalyzes the cleavage of purine nucleosides into their respective bases and ribose or deoxyribose sugars. This compound binds to the active site of PNP and blocks the enzymatic activity, leading to the accumulation of purine nucleosides and their toxic metabolites. This can result in the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting PNP activity and causing the accumulation of toxic metabolites. This compound has also been shown to suppress the immune system by inhibiting the proliferation of T-cells and the production of cytokines. This can be useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for PNP inhibition, which can be useful in studying the role of PNP in various diseases. This compound is also stable and can be easily synthesized in large quantities. However, one limitation is that this compound is not selective for PNP and can inhibit other enzymes such as adenosine deaminase (ADA). This can lead to off-target effects and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. One direction is the development of more selective PNP inhibitors that do not inhibit other enzymes such as ADA. Another direction is the optimization of this compound for in vivo studies, as it has only been studied in vitro so far. Additionally, this compound can be used as a starting point for the development of drugs for the treatment of various diseases such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves a series of chemical reactions starting from 4-acetylphenylamine and 9H-purine-6-thiol. The reaction involves the acylation of 4-acetylphenylamine with acetic anhydride to form N-(4-acetylphenyl)acetamide. The resulting compound is then reacted with 9H-purine-6-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound. The final product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound to study the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in the metabolism of purine nucleosides. This compound has been shown to inhibit PNP activity, which can be useful in the development of drugs for the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9(22)11-3-5-12(6-4-11)21-15(23)10(2)24-16-13-14(18-7-17-13)19-8-20-16/h3-8,10H,1-2H3,(H,21,23)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQBZUFCZBQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

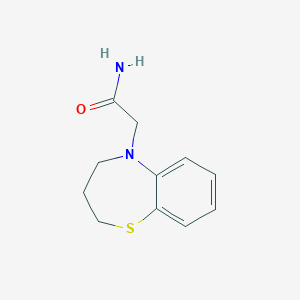


![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
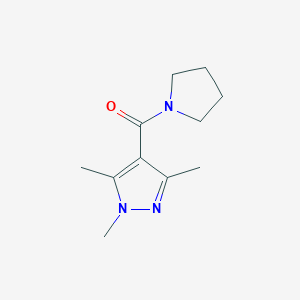
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
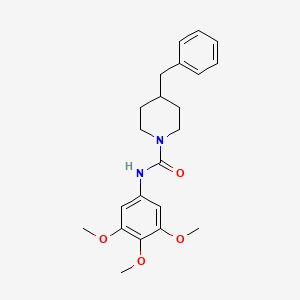
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

